4-[(Methylsulfanyl)methyl]benzaldehyde

Catalog No.
S3601805
CAS No.
95068-17-0
M.F
C9H10OS
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Methylsulfanyl)methyl]benzaldehyde

CAS Number

95068-17-0

Product Name

4-[(Methylsulfanyl)methyl]benzaldehyde

IUPAC Name

4-(methylsulfanylmethyl)benzaldehyde

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C9H10OS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3

InChI Key

SNLKCTMXEHHZFN-UHFFFAOYSA-N

SMILES

CSCC1=CC=C(C=C1)C=O

Canonical SMILES

CSCC1=CC=C(C=C1)C=O

Application in Coordination Chemistry

Specific Scientific Field

Coordination chemistry involves the study of coordination compounds, which consist of a central metal ion or atom surrounded by ligands.

Summary

4-(Methylthio)benzaldehyde: serves as an intermediate in the synthesis of sulfur-containing terpyridine ligands. These ligands play a crucial role in coordination chemistry, where they coordinate with metal ions to form stable complexes. Researchers use these complexes for various purposes, including catalysis, sensing, and materials science.

Results

The resulting coordination complexes exhibit unique properties, such as luminescence, redox activity, and magnetic behavior. Researchers explore these properties for applications in molecular devices, sensors, and catalysis .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal chemistry focuses on designing and developing compounds for therapeutic purposes.

Summary

4-(Methylthio)benzaldehyde: serves as an intermediate for synthesizing a class of pyrrole derivatives with analgesic and anti-inflammatory activity. These derivatives may have potential as drug candidates.

Results

Researchers may discover novel pyrrole derivatives with improved efficacy and reduced side effects. These compounds could potentially lead to new pain-relief medications or anti-inflammatory drugs .

4-[(Methylsulfanyl)methyl]benzaldehyde, also known as 4-(methylthio)methylbenzaldehyde, is an organic compound characterized by its aromatic structure. It features a benzaldehyde group (–CHO) attached to a methylthio group (–S–CH₃) at the para position of the benzene ring. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals.

The chemical behavior of 4-[(Methylsulfanyl)methyl]benzaldehyde can be explored through various reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(methylthio)methylbenzoic acid.
  • Reduction: The aldehyde can also undergo reduction to form the corresponding alcohol, 4-(methylthio)methylbenzyl alcohol.
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to yield acetals.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods exist for synthesizing 4-[(Methylsulfanyl)methyl]benzaldehyde:

  • From 4-Chlorobenzaldehyde: A common method involves reacting 4-chlorobenzaldehyde with sodium methyl mercaptide in the presence of a phase-transfer catalyst. This reaction leads to the formation of the desired methylthio-substituted benzaldehyde through nucleophilic substitution .
  • Via Friedel-Crafts Reaction: Another approach could involve a Friedel-Crafts acylation reaction using thioanisole and an appropriate acylating agent under acidic conditions.
  • Direct Methylation: Methylation of 4-methylthio-benzaldehyde using methyl iodide in the presence of a base can yield the target compound.

Each method has its advantages regarding yield, cost, and environmental impact.

4-[(Methylsulfanyl)methyl]benzaldehyde finds applications across various domains:

  • Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and scented products.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 4-[(Methylsulfanyl)methyl]benzaldehyde:

Compound NameStructureUnique Features
4-MethylbenzaldehydeCH₃C₆H₄CHOCommonly used as a fragrance; simpler structure without sulfur.
4-Methylthio-benzaldehydeCH₃S-C₆H₄CHOContains sulfur; exhibits antimicrobial properties.
2-Methyl-4-(methylsulfanyl)benzaldehydeC₆H₄(CH₃)(S-CH₃)CHODifferent positional isomer; potential for varied reactivity.

Uniqueness

The presence of both the methylthio and aldehyde functional groups in 4-[(Methylsulfanyl)methyl]benzaldehyde distinguishes it from other similar compounds, enhancing its reactivity and potential applications in organic synthesis and pharmaceuticals.

XLogP3

1.8

Dates

Last modified: 08-20-2023

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